molecular formula C14H19NO5 B600017 5-(Boc-amino)methyl-2-methoxy-benzoic acid CAS No. 153903-13-0

5-(Boc-amino)methyl-2-methoxy-benzoic acid

Cat. No.: B600017
CAS No.: 153903-13-0
M. Wt: 281.308
InChI Key: MWJZAOAKNWVPSI-UHFFFAOYSA-N
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Description

5-(Boc-amino)methyl-2-methoxy-benzoic acid (CAS: 1075242-43-1) is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 5 and a methoxy group at position 2. Its molecular formula is C₁₃H₁₇NO₅, with a molecular weight of 267.28 g/mol . The compound is a white amorphous powder and is commonly used as an intermediate in peptide synthesis and pharmaceutical development. The Boc group serves as a temporary protecting group for the amine, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) while preserving other functional groups during synthetic processes .

Properties

IUPAC Name

2-methoxy-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-5-6-11(19-4)10(7-9)12(16)17/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJZAOAKNWVPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153903-13-0
Record name 5-({[(tert-butoxy)carbonyl]amino}methyl)-2-methoxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Boc-amino)methyl-2-methoxy-benzoic acid typically involves the protection of the amino group with a Boc group. One common method includes the reaction of 2-methoxybenzoic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Boc-amino)methyl-2-methoxy-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Yields the free amine derivative.

    Oxidation: Produces aldehydes or carboxylic acids.

    Coupling: Forms biaryl compounds or other complex structures.

Scientific Research Applications

5-(Boc-amino)methyl-2-methoxy-benzoic acid is widely used in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Boc-amino)methyl-2-methoxy-benzoic acid depends on its application. In organic synthesis, it acts as a building block for more complex molecules. The Boc group protects the amino functionality during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogs

Compound Molecular Weight (g/mol) Substituents (Position) Solubility (Water) Key Applications Reference
This compound 267.28 Boc-aminomethyl (5), OMe (2) Low (nanoparticle dispersion possible) Peptide synthesis, drug intermediates
5-(Boc-amino)-2-chlorobenzoic acid 271.70 Boc-aminomethyl (5), Cl (2) Very low Medicinal chemistry
5-Methoxy-2-methylbenzoic acid 166.18 Me (5), OMe (2) Moderate Agrochemicals
2-Hydroxy-5-(methoxycarbonyl)benzoic acid 210.18 OH (2), COOMe (5) High Coordination chemistry

Biological Activity

5-(Boc-amino)methyl-2-methoxy-benzoic acid, a derivative of benzoic acid, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group, which enhances its stability and solubility. The compound has the molecular formula C13H17NO5C_{13}H_{17}NO_5 and a molecular weight of 267.28 g/mol. Its structural features contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Upon deprotection of the Boc group, the compound can exhibit amino functionality that may participate in various biochemical reactions.

Target Interactions

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, particularly those associated with cancer and inflammation.
  • Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways related to growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic markers. For instance, treatment with this compound resulted in increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Study :
    • Objective : Evaluate antimicrobial efficacy.
    • Method : Disk diffusion assay against various bacterial strains.
    • Results : Showed significant inhibition zones, indicating strong antimicrobial activity.
  • Anticancer Research :
    • Objective : Assess cytotoxic effects on cancer cell lines.
    • Method : MTT assay to measure cell viability post-treatment.
    • Results : IC50 values indicated potent cytotoxicity against breast cancer cells (MCF-7) with an IC50 of approximately 15 µM .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

  • Absorption : The presence of the Boc group enhances oral bioavailability.
  • Distribution : Lipophilicity allows for effective distribution across biological membranes.
  • Metabolism : The compound is likely metabolized via hydrolysis of the Boc group, releasing the active amine form.
  • Excretion : Predominantly excreted via renal pathways.

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